molecular formula C23H21N3O2S B2471724 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105206-84-5

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2471724
CAS No.: 1105206-84-5
M. Wt: 403.5
InChI Key: IILMSCCWFLWLIA-UHFFFAOYSA-N
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Description

The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known for their diverse biological activities .


Synthesis Analysis

The synthesis of thienopyrimidines generally involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Chemical Synthesis and Applications in Medicinal Chemistry

The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide, similar in structure to pyrimidine derivatives, is part of a broad class of organic compounds. Pyrimidine and its derivatives are fundamental components of DNA and RNA, making them integral to a wide range of pharmacological activities. This is evident in the extensive applications of pyrimidine in medicinal chemistry, particularly in the design of drugs with anti-inflammatory, antimicrobial, antiviral, antifungal, and antituberculosis properties (Rashid et al., 2021).

Synthesis of Pyrimidine Derivatives

Recent advancements in the synthesis of pyrimidine derivatives have been noteworthy, particularly in the context of anti-inflammatory drugs. A comprehensive approach involving the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives showcased their significant potential for in-vitro anti-inflammatory activities, further underscoring the importance of pyrimidine derivatives in drug development (Gondkar et al., 2013).

Catalytic Applications

On another front, the pyranopyrimidine core, closely related to the chemical structure , has been identified as a key precursor in the medicinal and pharmaceutical industries. Its broader synthetic applications and bioavailability make it an integral part of many catalytic processes. This is particularly evident in the intensive investigations and development of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial in developing lead molecules (Parmar et al., 2023).

Optoelectronic Applications

Additionally, the incorporation of pyrimidine derivatives into π-extended conjugated systems is highlighted for its significant value in creating novel optoelectronic materials. The diverse applications of these compounds in photo- and electroluminescence demonstrate their importance in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-20(24-13-7-10-17-8-3-1-4-9-17)14-26-16-25-21-19(15-29-22(21)23(26)28)18-11-5-2-6-12-18/h1-6,8-9,11-12,15-16H,7,10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILMSCCWFLWLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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